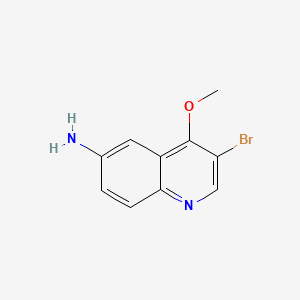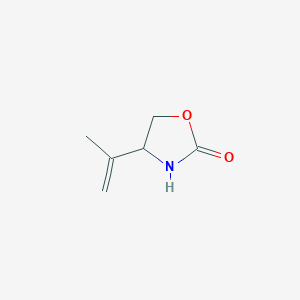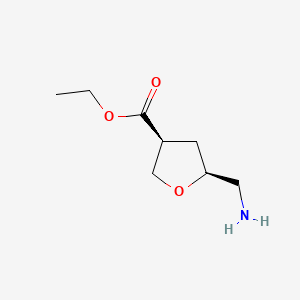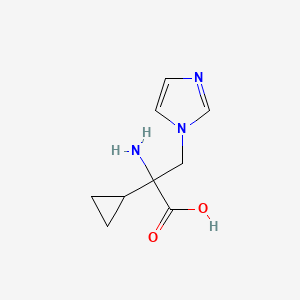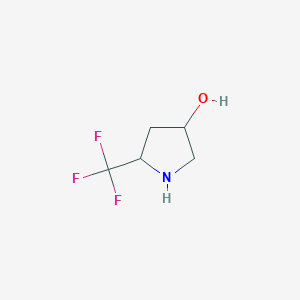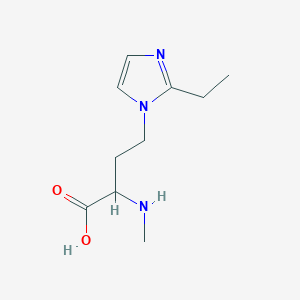
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features an imidazole ring, an ethyl group, a methylamino group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions.
Formation of the Butanoic Acid Moiety: The butanoic acid group can be synthesized through carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring may interact with enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development:
Therapeutic Agents: May be explored for treating specific diseases or conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring may play a crucial role in binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)butanoic acid: Lacks the ethyl and methylamino groups.
2-(Methylamino)butanoic acid: Lacks the imidazole ring and ethyl group.
4-(2-Ethyl-1H-imidazol-1-yl)butanoic acid: Lacks the methylamino group.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid is unique due to the combination of the imidazole ring, ethyl group, methylamino group, and butanoic acid moiety. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-9-12-5-7-13(9)6-4-8(11-2)10(14)15/h5,7-8,11H,3-4,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BHIFNHRTZGGTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CCC(C(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


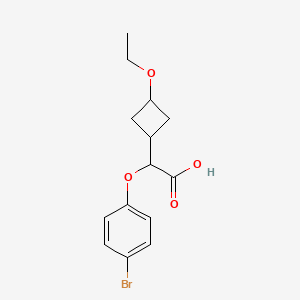

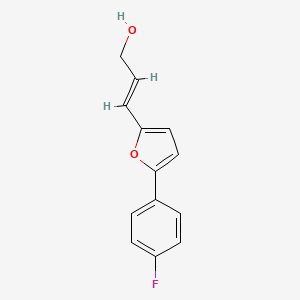

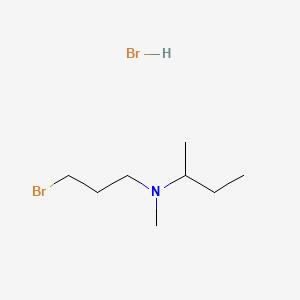
![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
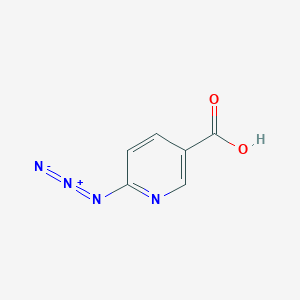
amine](/img/structure/B13550188.png)
